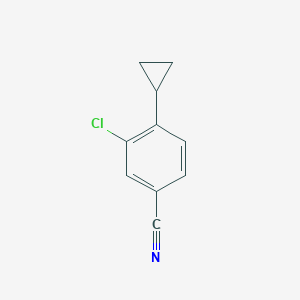![molecular formula C11H22ClFN2O2 B14028487 tert-butyl N-[rel-(1R,2S,4R)-4-amino-2-fluoro-cyclohexyl]carbamate;hydrochloride](/img/structure/B14028487.png)
tert-butyl N-[rel-(1R,2S,4R)-4-amino-2-fluoro-cyclohexyl]carbamate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[rel-(1R,2S,4R)-4-amino-2-fluoro-cyclohexyl]carbamate;hydrochloride is a chemical compound with a complex structure that includes a tert-butyl group, an amino group, and a fluoro-cyclohexyl ring
Preparation Methods
The synthesis of tert-butyl N-[rel-(1R,2S,4R)-4-amino-2-fluoro-cyclohexyl]carbamate;hydrochloride typically involves multiple steps, including the introduction of the fluoro group and the formation of the carbamate. The reaction conditions often require specific reagents and catalysts to ensure the desired stereochemistry is achieved. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
tert-Butyl N-[rel-(1R,2S,4R)-4-amino-2-fluoro-cyclohexyl]carbamate;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl N-[rel-(1R,2S,4R)-4-amino-2-fluoro-cyclohexyl]carbamate;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies of enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[rel-(1R,2S,4R)-4-amino-2-fluoro-cyclohexyl]carbamate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group can enhance binding affinity and selectivity, while the amino group can participate in hydrogen bonding and other interactions. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling pathways.
Comparison with Similar Compounds
tert-Butyl N-[rel-(1R,2S,4R)-4-amino-2-fluoro-cyclohexyl]carbamate;hydrochloride can be compared with other similar compounds, such as:
tert-Butyl N-[rel-(1R,2S,4S)-2-fluoro-4-hydroxycyclohexyl]carbamate: This compound has a hydroxy group instead of an amino group, which can affect its reactivity and interactions.
tert-Butyl N-[rel-(1S,2R,4S)-2-fluoro-4-hydroxycyclohexyl]carbamate: This compound has a different stereochemistry, which can influence its binding properties and biological activity. The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which can result in distinct chemical and biological properties.
Properties
Molecular Formula |
C11H22ClFN2O2 |
|---|---|
Molecular Weight |
268.75 g/mol |
IUPAC Name |
tert-butyl N-[(1R,2S,4R)-4-amino-2-fluorocyclohexyl]carbamate;hydrochloride |
InChI |
InChI=1S/C11H21FN2O2.ClH/c1-11(2,3)16-10(15)14-9-5-4-7(13)6-8(9)12;/h7-9H,4-6,13H2,1-3H3,(H,14,15);1H/t7-,8+,9-;/m1./s1 |
InChI Key |
FQLYTSSAZNHTSA-RVKMJUHISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@H](C[C@@H]1F)N.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


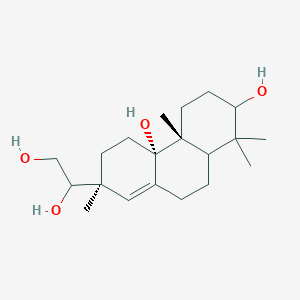
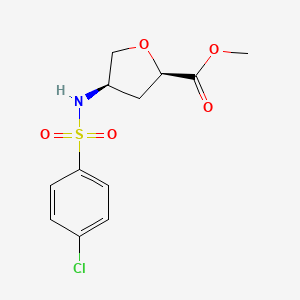
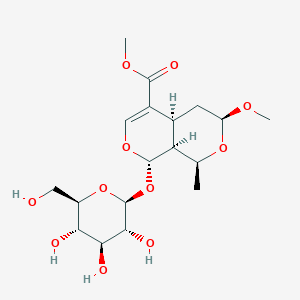
![[(1R,3R,5R)-2-Azabicyclo[3.1.0]hexan-3-YL]methanol hydrochloride](/img/structure/B14028417.png)
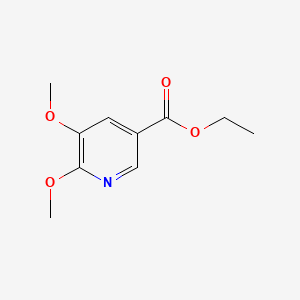
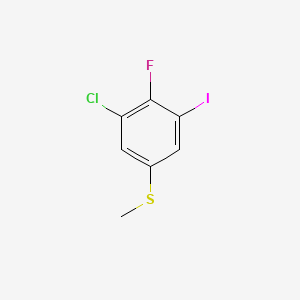
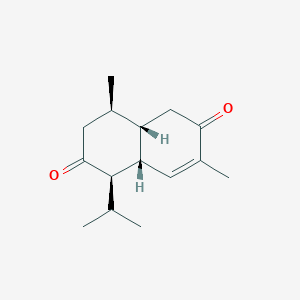
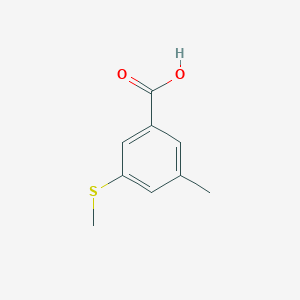
![2-(((3aS,4R,6S,6aR)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol (2R,3R)-2,3-dihydroxysuccinate](/img/structure/B14028447.png)
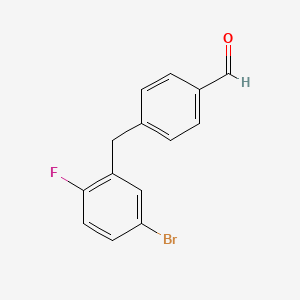
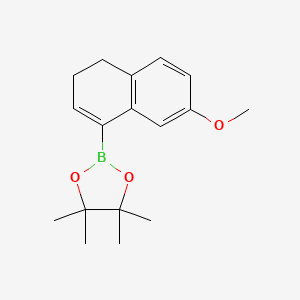
![4-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B14028469.png)
![Tert-butyl 7-(methylamino)-5-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B14028472.png)
